molecular formula C26H26FNO5 B11225939 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

Cat. No.: B11225939
M. Wt: 451.5 g/mol
InChI Key: IPXFKCOHRKAKMR-UHFFFAOYSA-N
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Description

2-(2-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-fluorobenzoyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated tetrahydroisoquinoline .

Scientific Research Applications

2-(2-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to metal ions, altering their fluorescence properties and enabling their detection . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research .

Properties

Molecular Formula

C26H26FNO5

Molecular Weight

451.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C26H26FNO5/c1-30-22-10-6-7-11-23(22)33-16-21-19-15-25(32-3)24(31-2)14-17(19)12-13-28(21)26(29)18-8-4-5-9-20(18)27/h4-11,14-15,21H,12-13,16H2,1-3H3

InChI Key

IPXFKCOHRKAKMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC

Origin of Product

United States

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